molecular formula C11H12 B13592643 5-ethenyl-2,3-dihydro-1H-indene CAS No. 18928-97-7

5-ethenyl-2,3-dihydro-1H-indene

Cat. No.: B13592643
CAS No.: 18928-97-7
M. Wt: 144.21 g/mol
InChI Key: GEAOIOKEVBQCPX-UHFFFAOYSA-N
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Description

5-Ethenyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H12 It is a derivative of indene, characterized by the presence of an ethenyl group at the 5-position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method is the reaction of indene with ethylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the ethenyl group to the indene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 5-ethyl-2,3-dihydro-1H-indene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of this compound-1-one.

    Reduction: Formation of 5-ethyl-2,3-dihydro-1H-indene.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-Ethenyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 5-ethenyl-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the indene ring can undergo aromatic substitution. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

    Indene: The parent compound, lacking the ethenyl group.

    5-Ethyl-2,3-dihydro-1H-indene: A reduced form of 5-ethenyl-2,3-dihydro-1H-indene.

    1-Ethyl-2,3-dihydro-1H-indene: Another derivative with an ethyl group at a different position.

Uniqueness: this compound is unique due to the presence of the ethenyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

5-ethenyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-9-6-7-10-4-3-5-11(10)8-9/h2,6-8H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAOIOKEVBQCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303668
Record name 5-Ethenyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18928-97-7
Record name 5-Ethenyl-2,3-dihydro-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18928-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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